molecular formula C7H14Cl2INO B3362894 2,2-Bis(2-chloroethyl)isoxazolidinium iodide CAS No. 101670-73-9

2,2-Bis(2-chloroethyl)isoxazolidinium iodide

Cat. No.: B3362894
CAS No.: 101670-73-9
M. Wt: 326 g/mol
InChI Key: ATMKESHMTUZCAJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(2-chloroethyl)isoxazolidinium iodide is a chemical compound with the molecular formula C₇H₁₄Cl₂INO It is known for its unique structure, which includes an isoxazolidinium ring substituted with two 2-chloroethyl groups and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(2-chloroethyl)isoxazolidinium iodide typically involves the reaction of isoxazolidine with 2-chloroethyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(2-chloroethyl)isoxazolidinium iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product and reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield products where the chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.

Scientific Research Applications

2,2-Bis(2-chloroethyl)isoxazolidinium iodide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(2-chloroethyl)isoxazolidinium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(2-chloroethyl)isoxazolidinium chloride
  • 2,2-Bis(2-chloroethyl)isoxazolidinium bromide

Uniqueness

Compared to similar compounds, 2,2-Bis(2-chloroethyl)isoxazolidinium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. The iodide ion can also affect the solubility and stability of the compound, making it suitable for specific applications where other halide analogs may not be as effective.

Properties

IUPAC Name

2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Cl2NO.HI/c8-2-5-10(6-3-9)4-1-7-11-10;/h1-7H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMKESHMTUZCAJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](OC1)(CCCl)CCCl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60906473
Record name 2,2-Bis(2-chloroethyl)-1,2-oxazolidin-2-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101670-73-9
Record name Isoxazolidinium, 2,2-bis(2-chloroethyl)-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101670739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Bis(2-chloroethyl)-1,2-oxazolidin-2-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Bis(2-chloroethyl)isoxazolidinium iodide
Reactant of Route 2
Reactant of Route 2
2,2-Bis(2-chloroethyl)isoxazolidinium iodide
Reactant of Route 3
Reactant of Route 3
2,2-Bis(2-chloroethyl)isoxazolidinium iodide
Reactant of Route 4
2,2-Bis(2-chloroethyl)isoxazolidinium iodide
Reactant of Route 5
Reactant of Route 5
2,2-Bis(2-chloroethyl)isoxazolidinium iodide
Reactant of Route 6
2,2-Bis(2-chloroethyl)isoxazolidinium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.